(2s)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid
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Overview
Description
- “(2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid” is an amino acid derivative.
- Its structure includes an amino group (NH₂), a carboxylic acid group (COOH), and a phenolic hydroxyl group (OH).
- The compound is a chiral molecule, with the (S)-stereoisomer being the naturally occurring form.
- It is a derivative of tyrosine, an essential amino acid involved in protein synthesis and neurotransmitter production.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in peptide synthesis and drug development.
Biology: Investigated for its role in protein structure and function.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Molecular Targets: Tyrosine kinases, enzymes involved in cell signaling pathways.
Pathways: Inhibition of tyrosine kinases disrupts cellular signaling, affecting processes like cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: 3-bromo-L-tyrosine’s bromine substitution imparts distinct chemical properties and potential biological effects.
Remember that this compound’s research is ongoing, and its applications continue to evolve
Properties
Molecular Formula |
C8H8BrNO3 |
---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-bromo-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8BrNO3/c9-5-3-4(1-2-6(5)11)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
UIEIWONPBWLZGX-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)Br)O |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Br)O |
Origin of Product |
United States |
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